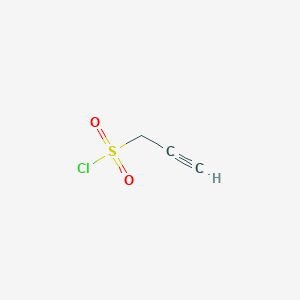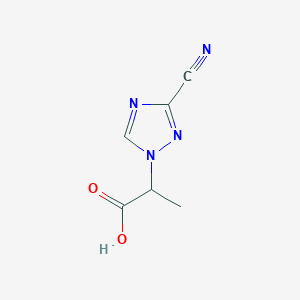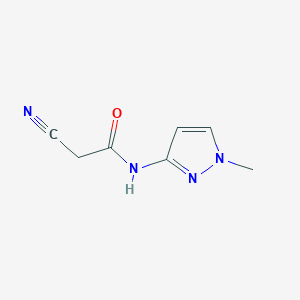
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is represented by the InChI code:1S/C11H22N2O/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14/h9-11,14H,1-8,12H2 . This compound has a molecular weight of 198.31 . Physical And Chemical Properties Analysis
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a solid substance . The compound’s IUPAC name is2-(4-amino-1-piperidinyl)cyclohexanol .
Scientific Research Applications
Molecular Recognition and Chiral Discrimination
The compound 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol exhibits potential in molecular recognition and chiral discrimination. Optically pure derivatives of cyclohexan-1-ol have been utilized as chiral solvating agents for molecular recognition of enantiomers of various acids through NMR and fluorescence spectroscopy. This ability to differentiate isomers extends to α-substituted carboxylic acids, phosphoric acids, and even unprotected amino acids and dipeptides, showcasing the compound's potential in detailed molecular discrimination and potential quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).
Catalytic Synthesis Applications
Derivatives of 1-(2-aminoaryl)-2-yn-1-ols, which can be obtained through reactions involving compounds similar to 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol, have been used in palladium-catalyzed carbonylation to synthesize quinoline-3-carboxylic esters and indol-2-acetic esters. This process exhibits versatility in the synthesis of complex organic compounds, highlighting the role of aminopiperidine derivatives in facilitating significant chemical transformations (Gabriele et al., 2008).
Brain Binding Sites and Neurological Applications
Related compounds, such as 2-(4-Phenylpiperidino)cyclohexanol, have been studied for their neurological applications, specifically as potent inhibitors of high-affinity acetylcholine transport into cholinergic vesicles. This indicates the potential of aminopiperidinylcyclohexanol derivatives in neurological research and drug development, particularly concerning cholinergic systems in the brain (Marien, Parsons, & Altar, 1987).
Coordination Chemistry and Structural Features
The compound's derivatives have been used to synthesize Schiff bases bearing various donor fragments, which were then investigated for their coordination chemistry. This kind of structural versatility and potential in forming complexes with different metals can have implications in materials science and catalysis (Barz, Rauch, & Thiel, 1997).
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14/h9-11,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMYIRPKVMLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)







amine](/img/structure/B1530182.png)


![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
